Niclosamide-13C6
CAS No.: 1325559-12-3
Cat. No.: VC0196460
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 333.16
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1325559-12-3 |
---|---|
Molecular Formula | C13H8Cl2N2O4 |
Molecular Weight | 333.16 |
Appearance | White Solid |
Chemical Structure and Properties
Isotopic Labeling Significance
The incorporation of six carbon-13 atoms in the niclosamide structure creates a distinctive mass signature that can be readily detected and quantified through mass spectrometry and other analytical techniques. This isotopic labeling represents a critical advantage for pharmacokinetic studies, where researchers need to distinguish between administered compounds and their metabolites.
Unlike radioactive labeling, stable isotope incorporation presents no radiation hazards while providing similar traceability benefits. The strategic placement of 13C atoms within the 2-chloro-4-nitrophenyl portion of the molecule creates a specific isotopic pattern that facilitates sensitive detection in complex biological matrices .
Pharmacological Profile
Inhibitory Activity
The inhibitory profile of Niclosamide-13C6 mirrors that of standard niclosamide, with particular significance in STAT3 pathway modulation. STAT3 (Signal Transducer and Activator of Transcription 3) represents a critical target in cancer therapeutics due to its constitutive activation in numerous malignancies.
Table 2: Key Inhibitory Activities of Niclosamide and Niclosamide-13C6
The compound's inhibitory action against STAT3 has been particularly well-characterized, positioning niclosamide and its isotopically labeled derivatives as promising candidates for further development in cancer therapeutics. The recent discovery of N-substituted sulfamoylbenzamide derivatives based on niclosamide's structure highlights the ongoing interest in optimizing this pharmacophore for enhanced STAT3 inhibition .
Research Applications
Anthelmintic Properties
The original application of niclosamide was as an anthelmintic agent for treating parasitic worm infections. Niclosamide-13C6 serves as a valuable research tool in parasitology, allowing precise tracking of the compound's distribution and metabolism during antiparasitic studies. The labeled compound enables researchers to distinguish between parent drug and metabolites, providing deeper insights into mechanism of action against parasites .
The stable isotope labeling facilitates detailed studies of niclosamide's interaction with parasitic organisms without altering the fundamental anthelmintic activity, making it particularly valuable for drug development and optimization efforts focused on neglected tropical diseases.
COVID-19 Research
A particularly timely application of Niclosamide-13C6 relates to COVID-19 research. Previous studies have demonstrated that niclosamide can inhibit replication of SARS coronavirus in cell culture, and this finding has prompted investigation into its potential activity against SARS-CoV-2, the causative agent of COVID-19 .
The isotope-labeled niclosamide facilitates detailed studies of the compound's distribution in respiratory tissues and its interaction with viral components. Its documented application in "COVID-19-immunoregulation" research highlights the compound's relevance to current viral research priorities . The precise quantification enabled by the isotopic label allows researchers to correlate tissue concentrations with antiviral efficacy, potentially accelerating the repurposing of niclosamide for COVID-19 treatment.
Comparative Analysis with Other Niclosamide Derivatives
Several niclosamide derivatives with different isotopic labeling patterns have been developed for specialized research applications. Each offers distinct advantages depending on the specific analytical requirements.
Table 4: Comparison of Niclosamide Isotopic Derivatives
This comparison highlights the specialized nature of different isotopic variants. The choice between these derivatives typically depends on the specific analytical requirements, with 13C labeling often preferred for detailed metabolic studies due to its minimal impact on physicochemical properties compared to deuterium labeling, which can exhibit kinetic isotope effects .
Future Research Directions
The unique properties of Niclosamide-13C6 position it as a valuable tool for several emerging research directions:
-
Detailed metabolomic studies tracking the biotransformation of niclosamide in different tissue compartments, leveraging the distinctive mass signature of the 13C-labeled compound
-
Expanded investigation of niclosamide's potential against SARS-CoV-2 and other emerging viral threats, with precise quantification in respiratory tissues
-
Development of optimized formulations addressing niclosamide's limited aqueous solubility while maintaining its pharmacological activity
-
Structure-activity relationship studies using the labeled compound as a reference standard to evaluate novel analogs with enhanced STAT3 inhibitory activity
-
Combination studies with established cancer therapeutics, facilitated by the precise quantification capabilities of the isotope-labeled compound
These research directions leverage the analytical advantages of isotopic labeling while building on niclosamide's established multi-target pharmacological profile.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume